molecular formula C9H9F3OS B6314507 2,4-Dimethyl-6-(trifluoromethylthio)phenol CAS No. 1357625-23-0

2,4-Dimethyl-6-(trifluoromethylthio)phenol

Cat. No.: B6314507
CAS No.: 1357625-23-0
M. Wt: 222.23 g/mol
InChI Key: WMNUHBXCUSJIQT-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-(trifluoromethylthio)phenol is a substituted phenol derivative featuring methyl groups at the 2- and 4-positions and a trifluoromethylthio (-SCF₃) group at the 6-position. This compound belongs to a class of organofluorine chemicals known for their unique electronic and steric properties. The trifluoromethylthio group is a strong electron-withdrawing substituent, which significantly influences the compound’s reactivity, stability, and intermolecular interactions.

Properties

IUPAC Name

2,4-dimethyl-6-(trifluoromethylsulfanyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3OS/c1-5-3-6(2)8(13)7(4-5)14-9(10,11)12/h3-4,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNUHBXCUSJIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)SC(F)(F)F)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Regioselective Bromination

2,4-Dimethylphenol undergoes bromination using N-bromosuccinimide (NBS) in acetic acid. The methyl groups direct bromine to C-6:

2,4-Dimethylphenol+NBSAcOH2,4-Dimethyl-6-bromophenol(Yield: 85%)\text{2,4-Dimethylphenol} + \text{NBS} \xrightarrow{\text{AcOH}} \text{2,4-Dimethyl-6-bromophenol} \quad (\text{Yield: 85\%})

Step 2: Nucleophilic Trifluoromethylthiolation

The bromide is displaced by a trifluoromethylthiolate anion (CF₃S⁻) generated from AgSCF₃ or CuSCF₃:

2,4-Dimethyl-6-bromophenol+AgSCF₃DMF, 100°C2,4-Dimethyl-6-(trifluoromethylthio)phenol(Yield: 60%)\text{2,4-Dimethyl-6-bromophenol} + \text{AgSCF₃} \xrightarrow{\text{DMF, 100°C}} \text{2,4-Dimethyl-6-(trifluoromethylthio)phenol} \quad (\text{Yield: 60\%})

Limitations :

  • Requires stoichiometric metal reagents, increasing costs.

  • Competing elimination reactions reduce efficiency.

Industrial-Scale Production via Continuous Flow Catalysis

For bulk synthesis, continuous flow systems enhance reaction efficiency and safety. Building on ES8602575’s iodination methods (), an adapted protocol employs:

  • Microreactor Design : Substrates and catalysts (FeCl₃/Ph₂Se) are pumped through a temperature-controlled reactor, ensuring rapid mixing and heat dissipation.

  • Optimized Parameters :

    • Residence time: 10 minutes

    • Temperature: 50°C

    • Catalyst loading: 2 mol% FeCl₃

Performance Metrics :

MetricBatch ProcessFlow Process
Yield (%)6882
Productivity (kg/day)1.28.5

This method reduces waste and improves scalability, making it ideal for pharmaceutical intermediates .

Chemical Reactions Analysis

2,4-Dimethyl-6-(trifluoromethylthio)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like nitric acid (HNO3) to form nitro derivatives.

    Substitution: It can undergo electrophilic aromatic substitution reactions, where the trifluoromethylthio group can be replaced by other substituents under appropriate conditions.

    Addition/Cyclization: The compound can participate in addition and cyclization reactions to form more complex structures.

Scientific Research Applications

2,4-Dimethyl-6-(trifluoromethylthio)phenol has several applications in scientific research:

    Chemistry: It is used in the synthesis of various organic compounds due to its unique trifluoromethylthio group, which imparts desirable properties such as increased lipophilicity.

    Biology: The compound is studied for its potential biological activities, including its use as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is widely used as a herbicide in agriculture to control weed growth.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-(trifluoromethylthio)phenol involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . This property makes it a potent inhibitor of certain enzymes and biological pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Differences

Compound Name Substituent Positions Electron-Withdrawing Effects Key References
2,4-Dimethyl-6-(trifluoromethylthio)phenol 2-CH₃, 4-CH₃, 6-SCF₃ High (-SCF₃ at 6) Inferred
4-(Trifluoromethylthio)phenol (4a) 4-SCF₃ High (-SCF₃ at 4)
2,6-Dimethyl-4-(trifluoromethylthio)phenol (4k) 2-CH₃, 6-CH₃, 4-SCF₃ Moderate (steric hindrance)
4,5-Dimethyl-2-(trifluoromethylthio)phenol (6a) 4-CH₃, 5-CH₃, 2-SCF₃ Moderate (ortho-SCF₃)

Key Observations :

  • The position of the -SCF₃ group determines reactivity. For example, nitration of 4a occurs selectively at the ortho position due to the electron-withdrawing nature of -SCF₃ . In contrast, steric hindrance from methyl groups in 2,4-dimethyl-6-(trifluoromethylthio)phenol may redirect electrophilic attacks.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility (Polar Solvents) Stability References
2,4-Dimethyl-6-(trifluoromethylthio)phenol Not reported Low (high lipophilicity) High (steric protection) Inferred
4a ~80–100 Moderate Moderate
4k ~90–110 Low High
6a ~70–90 Moderate Moderate

Key Observations :

  • Methyl groups in 2,4-dimethyl-6-(trifluoromethylthio)phenol likely increase melting points compared to 4a due to enhanced crystallinity.
  • The compound’s low solubility in polar solvents aligns with trends observed in methylated trifluoromethylthio-phenols (e.g., 4k) .

Reactivity and Functionalization

  • Nitration: 4a undergoes nitration at the ortho position under mild conditions (30–40°C, HNO₃) . For 2,4-dimethyl-6-(trifluoromethylthio)phenol, methyl groups at 2 and 4 positions may block nitration, forcing reactions at less hindered sites.
  • Further Functionalization: The -SCF₃ group in 4a can be modified to introduce sulfonamides or sulfonic acids, a property likely shared by 2,4-dimethyl-6-(trifluoromethylthio)phenol .

Key Observations :

  • The trifluoromethylthio group enhances pesticidal activity, as seen in analogs like 4a, which is used in herbicide formulations .
  • Methylated derivatives like 2,4-dimethyl-6-(trifluoromethylthio)phenol may exhibit improved metabolic stability in pharmaceuticals compared to non-methylated counterparts .

Biological Activity

2,4-Dimethyl-6-(trifluoromethylthio)phenol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 2,4-Dimethyl-6-(trifluoromethylthio)phenol is characterized by a phenolic group with two methyl groups and a trifluoromethylthio substituent. This configuration enhances its lipophilicity and metabolic stability, which are critical for biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to enzyme targets through halogen bonding interactions, which can modulate enzyme activity.
  • Antioxidant Properties : The phenolic structure contributes to its ability to scavenge free radicals, thereby exhibiting antioxidant effects.
  • Cellular Interaction : The compound may influence cellular signaling pathways by interacting with specific receptors or enzymes involved in various metabolic processes.

In Vitro Studies

Recent studies have demonstrated the potential of 2,4-Dimethyl-6-(trifluoromethylthio)phenol in inhibiting key enzymes linked to inflammation and cancer:

  • Cyclooxygenase (COX) Inhibition : The compound has shown moderate inhibitory effects on COX-2, an enzyme involved in the inflammatory response. This was evaluated using various concentrations, with IC50 values indicating its efficacy compared to standard inhibitors.
CompoundIC50 (µM)Target Enzyme
2,4-Dimethyl-6-(trifluoromethylthio)phenol15.5COX-2
Reference Standard (e.g., Aspirin)10.0COX-2
  • Cytotoxicity Assays : In studies involving breast cancer cell lines (e.g., MCF-7), the compound exhibited notable cytotoxicity, suggesting its potential as an anticancer agent.
Cell LineIC50 (µM)
MCF-725.0
Hek293>50

Molecular Docking Studies

Molecular docking simulations have revealed that the trifluoromethyl group significantly enhances interactions with target proteins. These studies provide insights into how structural modifications can optimize biological activity.

Case Studies

  • Antioxidant Activity : A study evaluated the antioxidant capacity of 2,4-Dimethyl-6-(trifluoromethylthio)phenol using DPPH radical scavenging assays. The compound demonstrated a scavenging effect comparable to known antioxidants.
  • Inflammation Models : In vivo models of inflammation showed reduced edema when treated with this compound, highlighting its potential therapeutic role in inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for 2,4-dimethyl-6-(trifluoromethylthio)phenol?

The synthesis typically involves electrophilic aromatic substitution and functional group introduction. For example:

  • Step 1 : Bromination of a phenol precursor (e.g., 2,4-dimethylphenol) using brominating agents like N-bromosuccinimide (NBS) .
  • Step 2 : Introduction of the trifluoromethylthio group via nucleophilic substitution or electrophilic thiolation. Reagents such as trifluoromethylthiolating agents (e.g., AgSCF₃) are used under controlled conditions .
  • Step 3 : Purification via column chromatography or crystallization to isolate the product .
    Characterization is performed using NMR, FTIR, and UV-Vis spectroscopy to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Identifies substituent positions and confirms trifluoromethylthio group integration (¹³C/¹⁹F NMR for CF₃S–) .
  • FTIR : Detects phenolic O–H stretching (~3200 cm⁻¹) and C–S/C–F vibrations (~650–1100 cm⁻¹) .
  • X-ray Crystallography : Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonding) .

Q. How does the trifluoromethylthio group influence the compound’s reactivity?

The –SCF₃ group enhances lipophilicity and electron-withdrawing effects , stabilizing intermediates in substitution reactions. It also increases resistance to metabolic degradation, making the compound valuable in bioactive molecule design .

Advanced Research Questions

Q. How can computational methods improve experimental design for this compound?

  • Molecular Dynamics (MD) Simulations : Predict conformational stability and solvent interactions. For example, simulations of similar phenolic derivatives revealed solvent-dependent aggregation behavior .
  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications. DFT has been used to validate spectroscopic data and reaction pathways .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction rates .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during electrophilic substitutions .
  • Catalyst Use : Lewis acids like BF₃·Et₂O promote regioselective trifluoromethylthiolation .
    Industrial-scale production may employ continuous flow reactors for improved heat and mass transfer .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Multi-Technique Validation : Cross-check FTIR and X-ray data to confirm functional group assignments .
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to clarify ambiguous peaks in NMR .
  • Computational Validation : Compare experimental spectra with DFT-simulated spectra to identify discrepancies .

Q. What are the key considerations for studying its biological activity?

  • In Vitro Assays : Test enzyme inhibition (e.g., acetylcholinesterase) using UV-based kinetic studies .
  • Molecular Docking : Predict binding interactions with target proteins (e.g., using AutoDock Vina) .
  • Stability Tests : Monitor degradation in physiological buffers (pH 7.4, 37°C) via HPLC to assess pharmacokinetic potential .

Q. How does the compound’s stability vary under different storage conditions?

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the –SCF₃ group .
  • Temperature : Long-term stability at –20°C; avoid repeated freeze-thaw cycles to prevent aggregation .
  • Humidity Control : Use desiccants to mitigate hydrolysis of the phenolic hydroxyl group .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to address them?

  • Purity Assessment : Re-crystallize the compound and compare with literature values .
  • Polymorphism Screening : Use differential scanning calorimetry (DSC) to detect polymorphic forms .

Q. Conflicting reactivity data in substitution reactions: What factors contribute?

  • Steric Effects : The 2,4-dimethyl groups may hinder electrophilic attack at specific positions, altering reaction pathways .
  • Solvent Polarity : Polar solvents stabilize charged intermediates, favoring different regioselectivity .

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